molecular formula C10H8BrFO2 B1380424 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314649-82-5

1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1380424
CAS No.: 1314649-82-5
M. Wt: 259.07 g/mol
InChI Key: SAGGTUFHVPMZII-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₈BrFO₂
SMILES: C1CC1(C2=CC(=CC(=C2)Br)F)C(=O)O
CAS Number: 1314773-93-7
Structural Features:

  • A cyclopropane ring fused to a substituted phenyl group (3-bromo, 5-fluoro) and a carboxylic acid moiety.
  • Predicted Collision Cross-Section (CCS):
  • [M+H]⁺: 143.8 Ų; [M+Na]⁺: 147.9 Ų (useful for mass spectrometry characterization) .

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGGTUFHVPMZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314649-82-5
Record name 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) CAS Number Key Features
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈BrFO₂ 259.08 3-Br, 5-F 1314773-93-7 High polarity due to F and COOH
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₁BrO₂ 255.11 3-Br, 5-CH₃ 1503375-52-7 Increased lipophilicity (methyl group)
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid C₁₀H₉BrO₂ 241.09 3-Br 124276-95-5 Lower steric hindrance (no F/CH₃)
1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈BrFO₂ 259.08 4-Br, 2-F 872422-15-6 Altered substituent positioning
1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic acid C₁₀H₇BrO₂ 239.07 3-Br, cyclopropene ring Higher ring strain (cyclopropene)

Key Comparative Analysis

Substituent Effects: Electron-Withdrawing Groups (Br, F): The target compound’s 3-Br and 5-F substituents enhance electrophilicity compared to methyl-substituted analogs (e.g., 1-(3-Bromo-5-methylphenyl) variant), which may favor nucleophilic aromatic substitution reactions . Positional Isomerism: The 3-Br,5-F substitution pattern in the target compound contrasts with 4-Br,2-F (CAS 872422-15-6).

Cyclopropane vs. Cyclopropene Rings :

  • The cyclopropane ring in the target compound is less strained than the cyclopropene ring in 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic acid (). The latter’s unsaturated ring increases reactivity but reduces stability, limiting its utility in prolonged biological assays .

Physicochemical Properties: Lipophilicity: The methyl-substituted analog (CAS 1503375-52-7) has a higher logP than the target compound due to the hydrophobic CH₃ group, making it more membrane-permeable . Acidity: The carboxylic acid group in all compounds enhances water solubility, but the electron-withdrawing F in the target compound may slightly increase acidity compared to non-fluorinated analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar derivatives, such as coupling bromo-fluorophenyl precursors with cyclopropane intermediates via Ullmann or Suzuki reactions .
  • In contrast, cyclopropene-containing analogs require specialized reagents (e.g., diethylamine for amidation) and stringent conditions to preserve ring integrity .

Biological Activity

1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H8BrFO2
  • Molecular Weight : Approximately 259.07 g/mol

The compound features a cyclopropane ring bonded to a phenyl group that is substituted with bromine and fluorine atoms. The presence of these halogens significantly influences its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclopropanation techniques. The specific steps may vary based on the desired purity and yield but generally include:

  • Formation of the Cyclopropane Ring : Utilizing suitable precursors like 3-bromo-5-fluorobenzyl chloride.
  • Carboxylation : Introducing the carboxylic acid functional group through various synthetic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Case Studies and Research Findings

  • Anticancer Potential : Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown enhanced cytotoxicity against specific cancer cell lines (e.g., FaDu hypopharyngeal tumor cells) compared to standard treatments like bleomycin .
  • Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively inhibit enzymes involved in various metabolic pathways. For example, it has been evaluated for its inhibitory effects on aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a role in ethylene biosynthesis in plants .
  • Comparative Analysis : The compound's activity can be compared with other cyclopropane derivatives:
    Compound NameStructural FeaturesBiological Activity
    1-(4-Fluorophenyl)cyclopropane-1-carboxylic acidFluorine-substituted phenylDifferent reactivity due to lack of bromine
    1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acidChlorine and fluorine substituentsVaries in enzyme binding affinity
    1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acidBromine and fluorine at different positionsAltered biological activity due to halogen positioning

Applications in Medicinal Chemistry

The compound serves as a versatile intermediate in the development of pharmaceuticals, particularly in the synthesis of drug candidates targeting various diseases. Its unique structure allows for modifications that can enhance therapeutic efficacy while minimizing side effects.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Investigations into its potential as a pharmacophore for new drug designs are critical, as are studies exploring its interactions with biological systems.

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